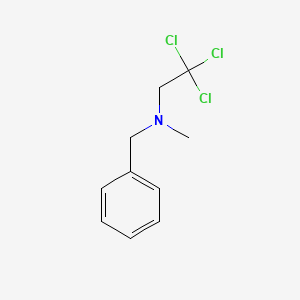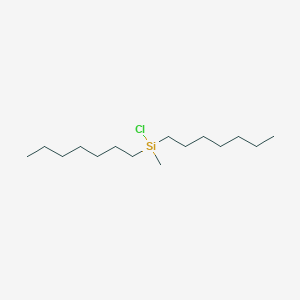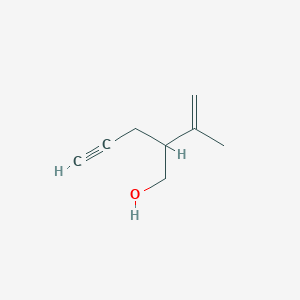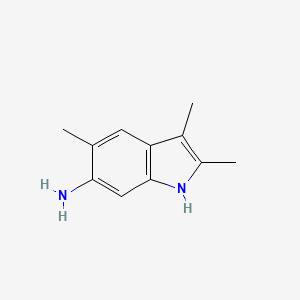
2,3,5-Trimethyl-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with the molecular formula C11H13N, is characterized by the presence of three methyl groups at positions 2, 3, and 5, and an amine group at position 6 on the indole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-1H-indol-6-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective methylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trimethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole compounds.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target, and can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1H-Indole: The parent compound, lacking the methyl and amine groups.
2,3,5-Trimethyl-1H-indole: Similar structure but without the amine group.
2,3,5-Trimethyl-1H-indol-6-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
53918-91-5 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-6-4-9-7(2)8(3)13-11(9)5-10(6)12/h4-5,13H,12H2,1-3H3 |
Clave InChI |
HMOWERPAXOQSFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)NC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


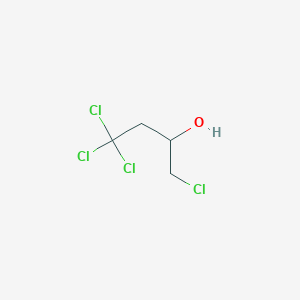
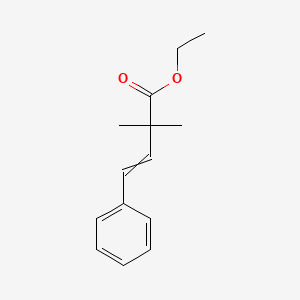
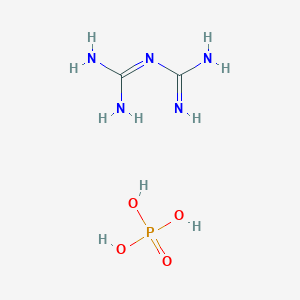
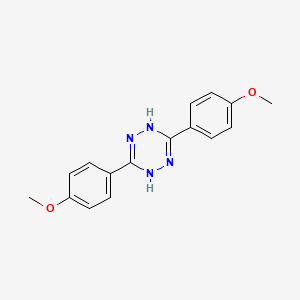
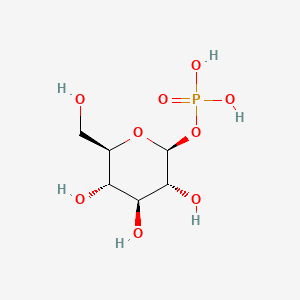
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
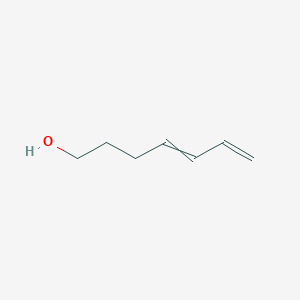

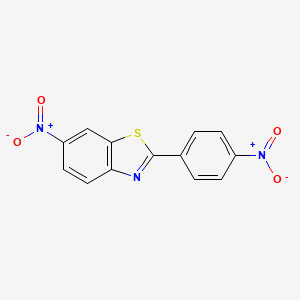
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
